molecular formula C14H13Cl B1353460 2-Methylbenzhydryl chloride CAS No. 41870-52-4

2-Methylbenzhydryl chloride

Cat. No.: B1353460
CAS No.: 41870-52-4
M. Wt: 216.7 g/mol
InChI Key: VTZTUKIBJQCCMO-UHFFFAOYSA-N
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Description

Significance of Aryl-Substituted Alkyl Halides in Organic Synthesis

Organohalogen compounds, which are relatively easy to synthesize in large quantities, are valued for their high reactivity and are widely used in both laboratory and industrial settings. soka.ac.jp Alkyl halides, with the general formula R-X where X is a halogen, are hydrocarbons where one or more hydrogen atoms have been replaced by a halogen. byjus.com They are broadly classified as primary, secondary, or tertiary based on the number of carbon groups attached to the carbon bearing the halogen. ump.edu.my

Aryl-substituted alkyl halides, such as the benzhydryl halides, represent a specific and important subclass. These compounds are distinct from aryl halides, where the halogen is bonded directly to an aromatic ring. soka.ac.jpwikipedia.org The significance of aryl-substituted alkyl halides lies in their enhanced reactivity in nucleophilic substitution reactions. ump.edu.my The carbon-halogen bond can be cleaved heterolytically, allowing the halide to depart as a leaving group. ump.edu.my The stability of the resulting carbocation intermediate is a key factor in these reactions. In the case of benzhydryl systems, the positive charge is stabilized by resonance across the two adjacent aromatic rings, facilitating unimolecular (Sₙ1) reaction pathways. royalholloway.ac.uk

This reactivity makes them powerful building blocks. They are used to introduce the benzhydryl moiety into larger molecules and serve as precursors for a wide array of functional groups through reactions with various nucleophiles. chembk.comacs.org Modern synthetic methods, such as nickel-catalyzed reductive coupling reactions, utilize aryl halides to form complex structures like aryl-substituted allenes, simplifying synthetic operations and avoiding the need for pre-formed organometallic reagents. acs.org

Historical Context of 2-Methylbenzhydryl Chloride Research

Early research into benzhydryl systems was foundational to the development of physical organic chemistry. Studies focused on understanding how structure influences reactivity, particularly in solvolysis reactions—reactions where the solvent acts as the nucleophile. royalholloway.ac.uk The solvolysis of benzhydryl halides is a classic example of a pure Sₙ1 displacement, where a carbocation intermediate is formed. royalholloway.ac.uk

A 1956 patent detailed a method for preparing o-methylbenzhydryl chloride from o-methylbenzhydrol using gaseous hydrogen chloride in a benzene (B151609) solution with calcium chloride. google.com The resulting chloride was then used to synthesize N-ethyl-N-(o-methylbenzhydryl) piperazine (B1678402), demonstrating its utility as a chemical intermediate from an early stage. google.com

Systematic kinetic studies of the solvolysis of substituted benzhydryl chlorides were carried out to quantify the electronic and steric effects of substituents on the aromatic rings. acs.org Research from the 1960s examined the rates of solvolysis for various monosubstituted and disubstituted benzhydryl chlorides to test the additivity of substituent effects. acs.org These investigations provided crucial data for developing linear free-energy relationships, which correlate reaction rates with substituent parameters. acs.org A kinetic study on the solvolysis of this compound specifically noted that the ortho-methyl group could influence the planarity of the transition state leading to the carbocation, thereby affecting the reaction rate. royalholloway.ac.uk

Current Research Landscape and Academic Relevance of this compound

In the contemporary research landscape, this compound continues to be relevant primarily as a key intermediate in the synthesis of complex organic molecules, particularly pharmaceuticals. chemicalbull.comarchivemarketresearch.com Its structure is a core component of certain classes of drugs. For instance, it is a direct precursor in the synthesis of Orphenadrine, an antihistamine and muscle relaxant. smolecule.com It is also used in the synthesis of other functionalized aromatic compounds with potential pharmaceutical applications. chemicalbull.com

The benzhydryl scaffold, to which this compound belongs, has found significant application in solid-phase peptide synthesis (SPPS). iris-biotech.deresearchgate.net Resins functionalized with related structures, such as 4-methylbenzhydrylamine (B1223480) (MBHA) or 2-chlorotrityl chloride (2-CTC), are widely used. nih.govkent.ac.uk These resins allow for the assembly of peptide chains with a C-terminal amide or a protected carboxylic acid, respectively. researchgate.netkent.ac.uk The development of "greener" solvents and reaction conditions for loading amino acids onto these types of resins is an active area of research, highlighting the ongoing importance of this chemical framework in modern synthesis. iris-biotech.deacs.orgiris-biotech.de

The compound and its derivatives are also subjects of academic interest in the development of new synthetic methodologies. For example, research has been conducted on novel cleavage reagents for detaching synthesized peptides from 4-methylbenzhydrylamine resins. nih.gov

Scope and Objectives of Academic Inquiry into this compound Chemistry

Academic inquiry into the chemistry of this compound and related compounds is driven by several core objectives. A primary focus is the detailed study of reaction mechanisms, particularly solvolysis. royalholloway.ac.uk These studies aim to understand the formation and stability of the corresponding carbocation. The ease of formation of this ion, which is directly related to its stability, governs the rate of Sₙ1 reactions. royalholloway.ac.uk Researchers investigate how steric and electronic factors, such as the presence of the ortho-methyl group in this compound, influence reaction rates and product distributions. royalholloway.ac.uk

A second major objective is the application of this reactivity in targeted organic synthesis. chemicalbull.com The compound serves as a valuable electrophile for introducing the o-methylbenzhydryl group into target molecules. This is exploited in the synthesis of active pharmaceutical ingredients and other functional materials. chemicalbull.comsmolecule.com

Finally, the compound serves as a reference point in broader studies of chemical reactivity. The rates of solvolysis of benzhydryl chlorides have been used to develop comprehensive scales of nucleophilicity and leaving group ability (nucleofugality). uni-muenchen.deuni-muenchen.de By comparing the reaction rates of different benzhydryl derivatives under standardized conditions, chemists can build quantitative models that predict reactivity across a wide range of chemical systems. dtic.mil This fundamental research provides the predictive power necessary for designing new and more efficient synthetic routes.

Data Tables

Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 41870-52-4 pharmaffiliates.comtcichemicals.com
Molecular Formula C₁₄H₁₃Cl pharmaffiliates.comtcichemicals.com
Molecular Weight 216.71 g/mol pharmaffiliates.com
Appearance White to light yellow powder or lump tcichemicals.comchembk.comchembk.com
Synonyms 1-(Chloro(phenyl)methyl)-2-methylbenzene; Chloro(2-methylphenyl)phenylmethane; 2-(α-Chlorobenzyl)toluene pharmaffiliates.comtcichemicals.com

Solvolysis Rate Data for Substituted Benzhydryl Chlorides

This table presents first-order rate constants (k) for the solvolysis of various benzhydryl chlorides in 80% aqueous ethanol (B145695) at 25.0°C, illustrating the effect of substituents on reactivity.

Compound Rate Constant (k) in sec⁻¹ Source(s)
p-Methoxybenzhydryl chloride 1.123 x 10⁻³ acs.org
p-Methylbenzhydryl chloride 4.09 x 10⁻⁵ acs.org
Benzhydryl chloride 1.19 x 10⁻⁵ acs.org
m-Methylbenzhydryl chloride 1.63 x 10⁻⁵ acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[chloro(phenyl)methyl]-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H13Cl/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZTUKIBJQCCMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445052
Record name 2-METHYLBENZHYDRYL CHLORIDE
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Molecular Weight

216.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

41870-52-4
Record name 1-(Chlorophenylmethyl)-2-methylbenzene
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Record name 1-(Chlorophenylmethyl)-2-methylbenzene
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Record name 2-METHYLBENZHYDRYL CHLORIDE
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Record name 1-(chlorophenylmethyl)-2-methylbenzene
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Record name 1-(chloro(phenyl)methyl)-2-methylbenzene
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Synthetic Methodologies for 2 Methylbenzhydryl Chloride

Established Laboratory-Scale Synthesis Routes

Traditional laboratory-scale synthesis of 2-Methylbenzhydryl chloride primarily relies on three main approaches: the halogenation of a corresponding alcohol, alkylation reactions, and direct chlorination methods.

Halogenation of Substituted Benzhydrols (e.g., 2-Methylbenzhydrol (B123475) with Thionyl Chloride/Cupric Chloride)

A prevalent and effective method for the preparation of this compound is the chlorination of 2-methylbenzhydrol. This transformation is commonly accomplished using thionyl chloride (SOCl₂), a reagent widely employed for converting alcohols to alkyl chlorides. The reaction proceeds by the conversion of the hydroxyl group into a chlorosulfite intermediate, which then readily undergoes nucleophilic attack by a chloride ion to yield the desired product along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).

A representative reaction scheme is as follows:

C₁₄H₁₄O (2-Methylbenzhydrol) + SOCl₂ → C₁₄H₁₃Cl (this compound) + SO₂ + HCl

Detailed experimental parameters for this specific transformation, including reaction times, temperatures, and yields, are crucial for successful synthesis and are typically optimized for specific laboratory setups.

Alkylation-Based Synthesis Approaches

Alkylation-based methods, particularly those employing the principles of Friedel-Crafts alkylation, represent another potential route to this compound. In a general sense, a Friedel-Crafts reaction involves the alkylation of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst.

For the synthesis of this compound via this approach, one could envision the reaction of benzene (B151609) with a suitable 2-methylbenzyl halide, or alternatively, the reaction of toluene (B28343) with a benzhydryl-like halide, in the presence of a catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The electrophile, generated from the interaction of the alkyl halide with the Lewis acid, would then attack the aromatic ring to form the desired product.

However, a significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation, where the product of the initial alkylation is more reactive than the starting material, leading to the formation of multiple alkylated byproducts. Additionally, carbocation rearrangements can occur, leading to isomeric impurities. The specific application of this method for the direct synthesis of this compound would require careful control of reaction conditions to favor the desired mono-alkylation product.

Parameter Typical Conditions for Friedel-Crafts Alkylation
Aromatic Substrate Benzene or Toluene derivative
Alkylating Agent Appropriate alkyl halide
Catalyst Lewis acids (e.g., AlCl₃, FeCl₃)
Temperature Varies depending on reactants and catalyst
Potential Issues Polyalkylation, carbocation rearrangements

Direct Chlorination Methods

Direct chlorination of a suitable precursor hydrocarbon, such as 2-methyldiphenylmethane, presents a theoretical pathway to this compound. This approach typically involves a free-radical chain reaction, initiated by ultraviolet (UV) light or a radical initiator.

In this process, a chlorine molecule (Cl₂) is homolytically cleaved to generate chlorine radicals. These highly reactive radicals can then abstract a hydrogen atom from the benzylic position of 2-methyldiphenylmethane, which is particularly susceptible to radical attack due to the stability of the resulting benzylic radical. The subsequent reaction of this radical with another molecule of chlorine yields this compound and another chlorine radical, thus propagating the chain reaction.

A major drawback of free-radical chlorination is its lack of selectivity. The reaction can lead to a mixture of products, including polychlorinated compounds and isomers, where chlorination occurs at different positions on the aromatic rings. Therefore, achieving a high yield of the desired this compound via this method can be challenging and often requires careful optimization and purification steps.

Advanced Synthetic Strategies and Process Intensification

In addition to the established laboratory methods, modern synthetic chemistry focuses on developing more efficient, sustainable, and scalable processes. For the synthesis of this compound, these advanced strategies include the use of novel catalytic systems and the application of process intensification techniques.

Solvent Selection and Optimization in Synthetic Protocols

The choice of solvent can have a profound impact on the outcome of a chemical reaction, influencing reaction rates, selectivity, and even the stereochemical course of the transformation. In the synthesis of this compound, particularly in the halogenation of 2-methylbenzhydrol with thionyl chloride, solvent selection is a critical parameter.

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound is a critical step in minimizing the environmental footprint of its production. These principles address various aspects of a chemical process, from the choice of starting materials to the energy consumption and waste generation.

A primary focus is on atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. In the traditional synthesis of this compound from 2-methylbenzhydrol and thionyl chloride (SOCl₂), the reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. While HCl can sometimes be captured and utilized, SO₂ is often treated as waste, thus lowering the atom economy of the process. Research into alternative chlorinating agents that result in less harmful or more easily recyclable byproducts is an active area of investigation.

The principle of using safer solvents and auxiliaries is also paramount. The selection of solvents that are less toxic and have a lower environmental impact is a key consideration. Efforts are being made to replace chlorinated solvents and volatile organic compounds (VOCs) with greener alternatives such as ionic liquids or supercritical fluids, or to develop solvent-free reaction conditions.

Design for energy efficiency is another core tenet. Traditional methods often require significant energy input for heating and distillation. The development of catalytic processes that can proceed under milder conditions (lower temperature and pressure) can substantially reduce energy consumption. Microwave-assisted synthesis, for example, has been explored as a way to accelerate reaction times and reduce energy usage in similar chemical transformations.

Furthermore, the use of renewable feedstocks is a long-term goal for the chemical industry. While currently, the precursors for this compound are typically derived from petrochemical sources, future research may explore bio-based routes for producing the necessary aromatic starting materials.

Finally, the principle of real-time analysis for pollution prevention is being addressed through the implementation of Process Analytical Technology (PAT). By monitoring key reaction parameters in real-time, manufacturers can ensure optimal reaction conditions, minimize the formation of byproducts, and prevent excursions that could lead to waste generation or unsafe conditions.

Industrial-Scale Preparation Methods and Process Design Considerations

The transition from laboratory-scale synthesis to industrial-scale production of this compound necessitates careful consideration of process design to ensure safety, efficiency, and cost-effectiveness.

Overview of Commercial Production Routes

The most prevalent commercial route for the production of this compound involves the chlorination of 2-methylbenzhydrol. A common method employs thionyl chloride as the chlorinating agent. The reaction is typically carried out in a suitable solvent, and the product is then isolated and purified.

An alternative approach is the direct chlorination of 2-methyl-diphenylmethane, though this can sometimes lead to a mixture of products and may require more stringent control of reaction conditions to achieve high selectivity for the desired product. The choice of production route often depends on factors such as the availability and cost of raw materials, the desired purity of the final product, and the capital and operating costs of the process.

Below is a table summarizing key aspects of potential commercial production routes:

Production RouteStarting MaterialsKey ReagentsPotential AdvantagesPotential Challenges
Chlorination of 2-Methylbenzhydrol 2-MethylbenzhydrolThionyl chloride, Oxalyl chloride, or other chlorinating agentsGenerally high selectivity and yield.Generation of corrosive byproducts (e.g., HCl, SO₂).
Direct Chlorination 2-Methyl-diphenylmethaneChlorine gas (Cl₂) with a catalyst or UV lightPotentially lower raw material cost.Can produce a mixture of chlorinated products, requiring extensive purification.

Technological Advancements in Manufacturing Processes

Recent technological advancements are being leveraged to improve the industrial-scale manufacturing of this compound, with a focus on process intensification and continuous manufacturing.

Process Intensification involves the development of smaller, more efficient, and safer production technologies. For the synthesis of this compound, this could involve the use of microreactors or other advanced reactor designs that offer superior heat and mass transfer compared to traditional batch reactors. This can lead to faster reaction times, improved yields, and better process control.

Continuous Flow Synthesis is another significant advancement. In a continuous flow process, reactants are continuously fed into a reactor, and the product is continuously removed. This approach offers several advantages over traditional batch processing, including:

Improved Safety: The smaller reaction volumes in continuous flow reactors reduce the risks associated with handling hazardous materials and exothermic reactions.

Enhanced Consistency: Continuous operation allows for tighter control over reaction parameters, leading to a more consistent product quality.

Facilitation of Automation: Continuous flow systems are well-suited for automation and the integration of in-line analytical techniques (PAT) for real-time monitoring and control.

The implementation of these advanced manufacturing technologies has the potential to make the production of this compound more sustainable, economical, and safer.

Reaction Mechanisms and Reactivity Profiles of 2 Methylbenzhydryl Chloride

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

2-Methylbenzhydryl chloride serves as a key substrate for investigating the mechanistic dichotomy between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reactions. The presence of two phenyl rings and a methyl group on the carbon atom bearing the chlorine atom creates a sterically hindered environment that also has the capacity to stabilize a carbocation intermediate. This dual nature allows for the selective favoring of either the SN1 or SN2 pathway through careful manipulation of reaction parameters.

The SN1 pathway is characterized by a stepwise mechanism initiated by the slow departure of the chloride leaving group to form a relatively stable 2-methylbenzhydryl carbocation. This intermediate is stabilized by resonance delocalization of the positive charge across the two aromatic rings. Subsequent rapid attack by a nucleophile on the planar carbocation leads to the final product. In contrast, the SN2 pathway involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the chloride ion. This pathway is sensitive to steric hindrance.

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent plays a pivotal role in dictating the predominant reaction mechanism and influencing the reaction kinetics. Polar protic solvents, such as water, alcohols, and carboxylic acids, are adept at solvating both the departing leaving group and the resulting carbocation through hydrogen bonding. This stabilization of the carbocation intermediate significantly accelerates the rate of SN1 reactions.

Conversely, polar aprotic solvents, such as acetone (B3395972), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), are less effective at solvating the carbocation but are excellent at solvating the cation of the nucleophilic salt, thereby increasing the effective nucleophilicity of the anion. This enhancement of nucleophilic strength, coupled with the destabilization of the carbocation intermediate, favors the SN2 pathway.

Interactive Data Table: General Solvent Effects on SN1/SN2 Reactions
Solvent TypePredominant MechanismRationale
Polar Protic (e.g., Water, Ethanol)SN1Stabilizes carbocation intermediate and leaving group through hydrogen bonding.
Polar Aprotic (e.g., Acetone, DMSO)SN2Solvates the cation of the nucleophile, increasing the anion's nucleophilicity. Does not effectively solvate the carbocation.
Non-polar (e.g., Hexane, Benzene)Generally slow for bothPoor solubility of most nucleophiles and inability to stabilize charged intermediates or transition states.

Stereochemical Outcomes of Nucleophilic Displacements

The stereochemistry of the product provides a clear diagnostic tool for distinguishing between SN1 and SN2 pathways, assuming the starting material is chiral. In the case of an SN1 reaction, the planar carbocation intermediate can be attacked by the nucleophile from either face with equal probability. This leads to the formation of a racemic mixture of enantiomers, resulting in a loss of optical activity if the starting material was enantiomerically pure.

In stark contrast, the SN2 mechanism proceeds with a backside attack of the nucleophile relative to the leaving group. libretexts.orglibretexts.org This concerted process forces an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. utexas.edu Therefore, if a reaction of an enantiomerically pure sample of a chiral analog of this compound were to proceed exclusively via an SN2 pathway, the product would be a single enantiomer with the opposite configuration to the starting material.

Grignard Reagent-Mediated Transformations

This compound can be utilized in reactions involving Grignard reagents, which are powerful carbon-based nucleophiles. These reactions open avenues for the formation of new carbon-carbon bonds.

Formation of Organometallic Intermediates

The reaction of this compound with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), is expected to form the corresponding Grignard reagent, 2-methylbenzhydrylmagnesium chloride. The magnesium inserts into the carbon-chlorine bond, reversing the polarity of the carbon atom from electrophilic to nucleophilic. The formation of Grignard reagents is often initiated by the addition of a small crystal of iodine or by sonication to activate the magnesium surface. wikipedia.org

Subsequent Coupling and Functionalization Reactions

Once formed, the 2-methylbenzhydryl Grignard reagent can participate in a variety of coupling and functionalization reactions. For example, it can react with other organic halides in the presence of a suitable catalyst to form a new carbon-carbon bond, a type of reaction known as a cross-coupling reaction.

Furthermore, these Grignard reagents can act as potent nucleophiles, attacking a wide range of electrophilic functional groups. Common reactions include the nucleophilic addition to carbonyl compounds such as aldehydes, ketones, and esters. Reaction with an aldehyde would yield a secondary alcohol, while reaction with a ketone would produce a tertiary alcohol. masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.commasterorganicchemistry.com The reaction with an ester would lead to the addition of two equivalents of the Grignard reagent to form a tertiary alcohol. masterorganicchemistry.com

Alkylation Reactions Utilizing this compound as an Electrophile

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), this compound can act as an effective electrophile in Friedel-Crafts alkylation reactions. khanacademy.orgchemguide.co.ukyoutube.comyoutube.comchemguide.co.uk In this reaction, the Lewis acid coordinates to the chlorine atom, facilitating its departure and the formation of the 2-methylbenzhydryl carbocation. This carbocation then acts as the electrophile and is attacked by an electron-rich aromatic ring, such as benzene (B151609) or toluene (B28343), to form a new carbon-carbon bond and substitute an alkyl group onto the aromatic ring.

The ortho-methyl group on one of the phenyl rings of this compound can introduce some steric hindrance, potentially influencing the regioselectivity of the alkylation on the incoming aromatic substrate. The reaction is also subject to the general limitations of Friedel-Crafts alkylations, including the possibility of carbocation rearrangements (though less likely with a stabilized benzylic cation) and the deactivation of the aromatic substrate by electron-withdrawing groups.

Other Significant Reaction Pathways

Beyond nucleophilic substitution, this compound exhibits reactivity in other significant chemical transformations, notably elimination and radical reactions. The structure of the molecule—a secondary halide with bulky aromatic substituents—plays a crucial role in dictating the conditions and outcomes of these pathways.

Elimination Reactions

Elimination reactions of this compound involve the removal of a hydrogen atom and the chloride leaving group from adjacent carbon atoms to form an alkene. These reactions typically compete with nucleophilic substitution and can proceed through different mechanisms, primarily the unimolecular (E1) and bimolecular (E2) pathways. dalalinstitute.compharmaguideline.com

The specific mechanism is heavily influenced by several factors, including the strength of the base, the nature of the solvent, and the structure of the substrate itself. libretexts.orgyoutube.com

E1 (Unimolecular Elimination) Mechanism : This two-step mechanism begins with the slow, rate-determining departure of the chloride ion to form a carbocation intermediate. pharmaguideline.com The secondary benzylic structure of this compound is particularly conducive to the E1 pathway because the resulting carbocation is highly stabilized by resonance across the two aromatic rings. This delocalization of positive charge lowers the activation energy for carbocation formation. In a second, rapid step, a weak base abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. E1 reactions are favored by conditions that stabilize the carbocation intermediate, such as polar protic solvents (e.g., ethanol (B145695), water) and the absence of a strong base. libretexts.orgyoutube.commasterorganicchemistry.com

E2 (Bimolecular Elimination) Mechanism : The E2 mechanism is a single, concerted step where a strong base abstracts a proton, and the chloride leaving group departs simultaneously, forming the alkene. dalalinstitute.compharmaguideline.com This pathway's rate is dependent on the concentration of both the substrate and the base. dalalinstitute.com For this compound, the significant steric hindrance created by the phenyl and 2-methylphenyl (o-tolyl) groups around the reaction center can make it difficult for a nucleophile to attack the carbon atom (favoring elimination over S(_N)2 substitution). nih.govmsu.edu E2 reactions are promoted by the use of strong, often bulky bases (e.g., potassium tert-butoxide) and less polar solvents. msu.edu The requirement for an anti-periplanar arrangement of the proton and the leaving group is a key stereochemical feature of the E2 transition state. dalalinstitute.com

The competition between E1 and E2 pathways for this compound is nuanced. The use of a strong base will strongly favor the E2 mechanism. youtube.com Conversely, in the presence of a weak base and a good ionizing solvent, the E1 pathway is likely to dominate due to the stability of the 2-methylbenzhydryl carbocation. libretexts.orgmasterorganicchemistry.com

Table 1: Factors Influencing Elimination Mechanisms for this compound

Factor E1 Pathway E2 Pathway
Base Favored by weak bases (e.g., H₂O, ROH) Requires strong bases (e.g., OH⁻, OR⁻)
Solvent Favored by polar protic solvents Favored by a range of solvents, including polar aprotic
Kinetics Unimolecular, Rate = k[Substrate] Bimolecular, Rate = k[Substrate][Base]
Intermediate Carbocation None (concerted reaction)

| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |

Radical Reaction Pathways

This compound can also undergo reactions involving free radical intermediates. These pathways are typically initiated by the homolytic cleavage of the carbon-chlorine bond, a process that requires energy input in the form of heat (thermolysis) or ultraviolet (UV) light (photolysis). utexas.edu

The resulting 2-methylbenzhydryl radical is, like its cationic counterpart, significantly stabilized by resonance. The unpaired electron can delocalize into the π-systems of both the phenyl and o-tolyl rings, making the radical relatively persistent and its formation more facile compared to simple alkyl halides.

The general mechanism for a radical reaction, such as a free-radical halogenation, proceeds through three key stages: wikipedia.org

Initiation : The reaction begins with the generation of radicals. For this compound, this involves the homolytic cleavage of the C-Cl bond upon exposure to UV light or heat, producing a 2-methylbenzhydryl radical and a chlorine radical. utexas.eduwikipedia.org

Propagation : These initial radicals then react with other molecules to create new radicals, continuing the reaction in a chain mechanism. wikipedia.org For example, a 2-methylbenzhydryl radical could abstract a hydrogen atom from a solvent molecule, or a chlorine radical could abstract a hydrogen from another molecule, propagating the chain. chemguide.uk

Termination : The reaction ceases when two radicals combine to form a stable, non-radical product. wikipedia.org This can occur through the combination of two 2-methylbenzhydryl radicals, a 2-methylbenzhydryl radical and a chlorine radical, or other radical species present in the mixture. chemguide.uk

Research on related benzhydryl systems has shown that photolysis is an effective method for generating benzhydryl radicals from their corresponding halides. nih.govresearchgate.net The photolytic cleavage of the carbon-phosphorus bond in benzhydryl triarylphosphonium halides, for instance, has been studied extensively and shown to yield benzhydryl radicals through a photo-electron transfer mechanism in the excited ion pair. nih.govresearchgate.net This provides a strong precedent for similar radical formation from this compound under photolytic conditions.

Table 2: Potential Radical Reactions of this compound

Reaction Stage Description Example Species
Initiation Homolytic cleavage of the C-Cl bond by UV light or heat. 2-Methylbenzhydryl radical, Chlorine radical
Propagation A radical abstracts an atom (e.g., H) from another molecule to form a new radical. Phenylmethyl radical, HCl

| Termination | Two radicals combine to form a stable molecule, ending the chain reaction. | Dimer of 2-methylbenzhydryl radicals, recombination to starting material |

Applications of 2 Methylbenzhydryl Chloride As a Strategic Synthetic Intermediate

Role in Pharmaceutical Synthesis and Drug Discovery

The structural motif of 2-methylbenzhydryl chloride is a key component in a number of pharmacologically active compounds. Its utility in this field is primarily centered on its role as a precursor to active pharmaceutical ingredients (APIs) and in the synthesis of new therapeutic agents and their analogs for drug discovery pipelines.

This compound is classified as an intermediate for active pharmaceutical ingredients. chemicalbook.com Its most notable application is in the synthesis of Orphenadrine. fishersci.caresearchgate.net Orphenadrine is an API with both antihistaminic and skeletal muscle relaxant properties. fishersci.caresearchgate.net The synthesis involves the reaction of this compound with N,N-dimethylaminoethanol. This reaction exemplifies the utility of this compound in introducing the benzhydryl moiety into a target molecule to create a pharmacologically active substance.

Reactant 1Reactant 2Product (API)Therapeutic Category
This compoundN,N-dimethylaminoethanolOrphenadrineMuscle Relaxant, Antihistaminic
Table 1: Synthesis of Orphenadrine from this compound

Beyond its role as a direct precursor to established APIs, this compound is also a valuable tool in drug discovery for the synthesis of novel therapeutic agents and analogs. Research has shown its utility in creating functionalized aromatic compounds with potential pharmaceutical applications through reactions with other molecules, such as 2,7-Dihydroxynaphthalene. chemicalbook.com Furthermore, the broader class of benzhydryl compounds, to which this compound belongs, is used in the synthesis of derivatives for pharmacological screening. For instance, benzhydryl piperazine (B1678402) derivatives have been synthesized and evaluated for anticonvulsant activity. The synthetic strategies for these types of compounds often involve the reaction of a benzhydryl halide with a piperazine core, highlighting a potential application for this compound in generating libraries of compounds for testing as new therapeutic agents.

Utility in Agrochemical Development

While the reactivity of this compound makes it a suitable candidate for the synthesis of complex organic molecules, including those with potential pesticidal or herbicidal activity, specific applications in the agrochemical sector are not extensively documented in publicly available literature. However, related acyl chlorides are known to be employed in the synthesis of agrochemicals like pesticides, herbicides, and fungicides. This suggests a potential, though not yet fully explored, utility for this compound as an intermediate in the development of new crop protection agents.

Application in Dye Synthesis

This compound is identified as a dye intermediate. chemicalbook.com The core structure of this compound is related to the basic skeleton of triarylmethane dyes, which are a class of intensely colored synthetic dyes. While specific examples of dyes synthesized directly from this compound are not prevalent in the literature, the chemical principles of triarylmethane dye synthesis often involve the reaction of benzaldehyde (B42025) and its derivatives. The reactivity of the benzylic chloride in this compound suggests its potential use in alkylation reactions to produce dye precursors or to modify existing dye structures.

Contributions to Specialty Chemical Production

The synthesis of high-value molecules for specific applications is the hallmark of specialty chemical production. This compound's role as a key intermediate in the production of the API Orphenadrine firmly places it within this category. Its application in organic synthesis to create complex molecules for pharmaceutical research and other specialized fields further underscores its contribution to the production of specialty chemicals. chemicalbook.com

Development of Novel Materials and Polymers

The development of new materials and polymers with tailored properties is a significant area of chemical research. While direct applications of this compound in this field are not widely reported, the closely related compound benzhydryl chloride has been used as an initiator in the controlled radical polymerization of styrene. This indicates a strong potential for this compound to be used in a similar capacity. The benzhydryl group can be used to initiate polymerization, leading to the formation of polymer chains with a benzhydryl end-group. This functionality can then be used for further chemical modifications or to impart specific properties to the resulting polymer. Additionally, benzhydryl chloride and its derivatives are used to create resins for solid-phase peptide synthesis, suggesting a possible application for this compound in the functionalization of polymer supports.

Application AreaSpecific UseExample Compound/Product Class
PharmaceuticalsAPI PrecursorOrphenadrine
Drug DiscoverySynthesis of AnalogsBenzhydryl piperazine derivatives
Dye SynthesisIntermediatePotential for triarylmethane-related dyes
Specialty ChemicalsOrganic Synthesis IntermediateHigh-value chemical entities
Materials and PolymersPolymerization InitiatorPotential for polystyrene and other polymers
Table 2: Summary of Applications for this compound

Advanced Spectroscopic Characterization Methodologies for 2 Methylbenzhydryl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 2-Methylbenzhydryl chloride in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be assembled.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the different types of protons.

Aromatic Protons (Ar-H): The nine protons on the two benzene (B151609) rings will appear as a complex series of multiplets, typically in the range of δ 7.1-7.4 ppm. The asymmetry introduced by the ortho-methyl group leads to a more complex splitting pattern compared to the unsubstituted benzhydryl chloride.

Methine Proton (-CHCl-): The single proton attached to the carbon bearing the chlorine atom (the benzhydryl proton) is expected to produce a singlet at approximately δ 6.3-6.5 ppm. Its downfield shift is due to the deshielding effect of the adjacent chlorine atom and the two aromatic rings.

Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and will give rise to a sharp singlet, typically observed further upfield around δ 2.3-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (Ar-H) 7.1 - 7.4 Multiplet 9H
Methine (CHCl) 6.3 - 6.5 Singlet 1H

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Due to the lack of symmetry, this compound is expected to show signals for all 14 carbon atoms.

Aromatic Carbons: These will appear in the typical downfield region for sp² carbons, from approximately δ 126-143 ppm. The signals can be distinguished between protonated carbons and quaternary carbons (those with no attached protons), with the latter generally showing weaker signals. The carbons attached to the methine center and the methyl group (C1', C2) will have distinct chemical shifts from the others.

Methine Carbon (-CHCl-): The carbon atom bonded to chlorine is significantly deshielded and is expected to resonate in the range of δ 63-66 ppm.

Methyl Carbon (-CH₃): The methyl carbon is the most shielded carbon and will appear at the highest field, typically around δ 20-22 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic (Quaternary) 135 - 143
Aromatic (CH) 126 - 130
Methine (CHCl) 63 - 66

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. openpubglobal.comnih.gov These techniques correlate signals based on scalar coupling or through-space interactions, providing a connectivity map of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For this compound, it would primarily show correlations among the coupled protons within the aromatic rings, helping to decipher the complex multiplet patterns.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link each aromatic proton signal to its corresponding carbon signal, and similarly for the methine and methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for identifying quaternary carbons and piecing together molecular fragments. For instance, HMBC would show a correlation from the methyl protons (¹H) to the C2 and C1' aromatic carbons (¹³C), confirming the ortho-substitution pattern.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and bond vibrations within a molecule. nih.govflinders.edu.au These two methods are often complementary.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of bands in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methine groups is observed between 3000-2850 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to characteristic absorptions in the 1600-1450 cm⁻¹ region.

C-Cl Stretching: The vibration associated with the carbon-chlorine bond is a key diagnostic peak. For secondary alkyl chlorides, this stretch typically appears in the fingerprint region, between 850-550 cm⁻¹. orgchemboulder.comlibretexts.orgquora.com This band can sometimes be weak in the IR spectrum but stronger in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Typical Wavenumber (cm⁻¹)
Aromatic C-H Stretch IR, Raman 3100 - 3000
Aliphatic C-H Stretch IR, Raman 3000 - 2850
Aromatic C=C Stretch IR, Raman 1600 - 1450

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₁₄H₁₃Cl), the molecular weight is 216.71 g/mol . chemicalbook.com

Under typical electron ionization (EI) conditions, the molecule will lose an electron to form a molecular ion (M⁺˙). The most prominent fragmentation pathway for benzhydryl chlorides is the loss of the chlorine atom to form a highly stable secondary carbocation. libretexts.org

Key expected fragments include:

m/z = 216/218: The molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom.

m/z = 181: This is expected to be the base peak, resulting from the loss of the chlorine radical (M - Cl)⁺. This fragment is the stable 2-methylbenzhydryl cation.

m/z = 165: Loss of a methyl group from the m/z 181 fragment, leading to the diphenylmethyl cation.

m/z = 91: A fragment corresponding to the tropylium (B1234903) ion (C₇H₇⁺), a common rearrangement product in the mass spectra of compounds containing a benzyl (B1604629) group.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity Notes
216/218 [C₁₄H₁₃Cl]⁺˙ Molecular Ion (M⁺˙)
181 [C₁₄H₁₃]⁺ Base Peak; (M-Cl)⁺
165 [C₁₃H₉]⁺ (M-Cl-CH₃)⁺

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can provide exact bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure.

For this compound, which is a solid at room temperature (melting point ~40°C), obtaining a single crystal of suitable quality is the first critical step. chemicalbook.com If a suitable crystal is grown, X-ray diffraction analysis would reveal:

The precise C-Cl, C-C, and C-H bond lengths and the angles between them.

The tetrahedral geometry around the central methine carbon.

The dihedral angles describing the orientation of the two phenyl rings relative to each other.

Information on how the molecules pack together in the crystal lattice, including any significant intermolecular interactions.

While a specific crystal structure for this compound is not widely published, studies on related benzhydryl derivatives demonstrate the utility of this technique for confirming stereochemistry and analyzing conformational preferences in the solid state. researchgate.netresearchgate.net

Table of Compounds

Compound Name
This compound
Benzhydryl chloride

Electron Energy-Loss Spectroscopy (EELS) and Its Application

The primary application of EELS in the context of this compound would be for elemental analysis. eag.com The technique is highly sensitive to light elements, making it well-suited for identifying the constituent elements of organic molecules. eag.com An EELS spectrum of this compound would exhibit distinct ionization edges corresponding to the core-loss energies of carbon (C K-edge at ~284 eV), and chlorine (Cl L2,3-edge at ~200 eV). gatan.com The precise energy of these edges can provide information about the chemical environment and oxidation state of the atoms.

Furthermore, the fine structure near the onset of the core-loss edges, known as the Energy Loss Near Edge Structure (ELNES), can offer valuable information about the local bonding environment and the density of unoccupied electronic states. For instance, analysis of the C K-edge ELNES could potentially distinguish between the sp2-hybridized carbon atoms of the aromatic rings and the sp3-hybridized carbon of the methyl and chloromethyl groups.

A key advantage of EELS is its ability to perform elemental mapping, providing a spatial distribution of the constituent elements within a sample. gatan.com This would be particularly useful in analyzing derivatives of this compound or in formulations where understanding the distribution of the chlorinated compound is crucial.

The following table summarizes the expected core-loss edges for the elemental analysis of this compound using EELS.

ElementEdgeApproximate Energy (eV)Information Provided
ChlorineL₂,₃200Presence and quantification of chlorine
CarbonK284Presence and quantification of carbon

Note: The exact energy values can vary slightly depending on the chemical environment.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is a widely used technique to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For organic molecules like this compound, the most significant electronic transitions are typically π → π* and n → σ* transitions. priyamstudycentre.comshu.ac.uklibretexts.org

The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of its two phenyl rings. Benzene and its derivatives exhibit characteristic π → π* transitions. ijermt.orghnue.edu.vnspcmc.ac.in These transitions involve the excitation of electrons from the bonding π orbitals to the antibonding π* orbitals of the aromatic system. ijermt.org For substituted benzenes, these absorption bands are typically observed in the UV region. The presence of the methyl group, an electron-donating group, on one of the phenyl rings is expected to cause a slight bathochromic (red) shift of these absorption maxima compared to the unsubstituted benzhydryl chloride.

In addition to the π → π* transitions of the aromatic rings, this compound also possesses non-bonding electrons (n electrons) on the chlorine atom. These electrons can be excited to an antibonding σ* orbital, resulting in an n → σ* transition. priyamstudycentre.comyoutube.comuzh.ch These transitions are characteristic of saturated alkyl halides and typically occur at shorter wavelengths, in the far UV region. priyamstudycentre.comyoutube.com The energy required for this transition is influenced by the electronegativity of the halogen, with less energy required for larger, less electronegative halogens. priyamstudycentre.comyoutube.com

While a specific, experimentally-derived UV-Vis spectrum for this compound is not available, the expected absorption maxima can be estimated based on data for analogous compounds such as benzhydryl chloride and substituted benzenes. The table below presents the anticipated electronic transitions and their approximate absorption maxima (λmax).

Electronic TransitionChromophoreExpected λmax Range (nm)Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹)
π → πPhenyl rings250 - 270200 - 500
n → σC-Cl bond< 200100 - 1000

Note: These values are estimations based on typical absorptions for the given chromophores and may vary depending on the solvent and specific electronic effects within the molecule.

The fine structure often observed in the UV spectrum of benzene is typically lost upon substitution. spcmc.ac.in Therefore, the spectrum of this compound is expected to show broad absorption bands. The intensity of the π → π* transitions is generally moderate, while the n → σ* transition is typically weaker. shu.ac.uk

Theoretical Investigations of 2 Methylbenzhydryl Chloride Via Quantum Chemical Methods

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. A DFT study of 2-Methylbenzhydryl chloride would provide fundamental insights into its behavior. However, no published DFT studies specifically focusing on this compound were found.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an important measure of molecular stability. A dedicated study would be required to calculate these values for this compound.

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This analysis would be invaluable for predicting how this compound might interact with other molecules. Without specific research, a detailed MEP analysis is not possible.

Prediction of Spectroscopic Parameters (e.g., IR, UV-Vis)

Computational methods can predict spectroscopic data, such as infrared (IR) vibrational frequencies and electronic (UV-Vis) absorption maxima. These predictions are highly valuable for interpreting experimental spectra. A computational study would be necessary to generate the predicted IR and UV-Vis spectra for this compound.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the nature of chemical bonds based on the topology of the electron density. A QTAIM analysis of this compound would provide a quantitative description of the bonding, including the C-Cl bond and interactions within the aromatic rings. No such analysis has been published for this compound.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be used to explore the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, this could involve modeling its nucleophilic substitution reactions or other transformations. This level of detailed mechanistic investigation requires dedicated research projects, which have not been reported in the literature for this specific molecule.

Solvent Effects in Theoretical Calculations (e.g., CPCM)

The inclusion of solvent effects in theoretical calculations is paramount for accurately predicting the chemical behavior of molecules in solution. For this compound, which can undergo reactions involving polar or charged intermediates, the surrounding solvent medium profoundly influences molecular properties and reaction energetics. Quantum chemical methods, coupled with implicit solvation models like the Conductor-like Polarizable Continuum Model (CPCM), are powerful tools for systematically investigating these effects.

The CPCM approach models the solvent as a structureless, polarizable continuum characterized by its dielectric constant (ε). The solute molecule is placed within a cavity carved out of this continuum, and the electrostatic interaction between the solute's charge distribution and the polarized dielectric is calculated. This method efficiently captures the bulk electrostatic effects of the solvent, which are often the most significant contributor to solvation, especially for reactions involving charge separation or the formation of ionic species.

A primary area where solvent effects are critical for this compound is in the study of its SN1 solvolysis reaction. This mechanism proceeds through a rate-determining step involving the heterolytic cleavage of the carbon-chlorine bond to form a planar 2-methylbenzhydryl carbocation and a chloride anion. The stability of this charged intermediate and the transition state leading to it is highly dependent on the solvating medium.

Quantum chemical calculations utilizing the CPCM can be performed for this compound in a variety of solvents to model this phenomenon. By computing the energies of the ground state reactant, the transition state, and the carbocation intermediate in different dielectric media, a quantitative assessment of the solvent's role can be achieved. It is generally observed that solvents with higher dielectric constants provide greater stabilization to charged species. Consequently, an increase in solvent polarity is predicted to lower the activation energy (ΔG‡) for the C-Cl bond cleavage, thereby accelerating the rate of solvolysis.

The following table provides illustrative data from hypothetical quantum chemical calculations on a substituted benzhydryl chloride, demonstrating the expected trends in activation energy and dipole moment as a function of solvent polarity. While these values are not from a specific study on this compound, they are representative of the results anticipated from such a theoretical investigation.

Interactive Table: Calculated Solvent Effects on a Substituted Benzhydryl Chloride

Solvent Dielectric Constant (ε) Calculated Activation Energy for C-Cl Cleavage (kcal/mol) Calculated Ground State Dipole Moment (Debye)
Toluene (B28343) 2.38 28.5 2.05
Tetrahydrofuran (B95107) 7.58 24.1 2.60
Dichloromethane 8.93 23.5 2.95
Acetone (B3395972) 20.7 20.8 3.40
Acetonitrile 37.5 19.2 3.90

The data clearly indicates that with increasing solvent polarity (higher ε), the activation energy for the formation of the carbocation intermediate is significantly reduced. This theoretical finding aligns with experimental observations that SN1 reactions are much faster in polar protic and aprotic solvents. The calculated dipole moment also shows a corresponding increase, reflecting the greater polarization of the molecule in response to the stronger reaction field of high-dielectric solvents.

The electron-donating nature of the 2-methyl substituent on the phenyl ring is expected to intrinsically stabilize the positive charge of the benzhydryl carbocation through resonance and inductive effects. A comprehensive theoretical study would be able to decouple this intrinsic electronic effect from the stabilization provided by the solvent, offering a deeper understanding of the factors governing the reactivity of this compound.

Industrial Scalability and Process Optimization in 2 Methylbenzhydryl Chloride Synthesis

Process Design and Engineering for Large--Scale Production

The industrial synthesis of 2-Methylbenzhydryl chloride typically involves the chlorination of 2-Methylbenzhydrol (B123475). This transformation can be achieved using various chlorinating agents, with thionyl chloride (SOCl₂) being a common choice in laboratory settings. uni-muenchen.dechemicalbook.com Another potential route is the Friedel-Crafts alkylation of toluene (B28343) with benzoyl chloride, though this may present challenges with selectivity and catalyst management on a large scale. researchgate.netresearchgate.net

When scaling up from a laboratory to an industrial process, several engineering challenges must be addressed:

Reactor Design: The choice of reactor is critical. For the chlorination of 2-Methylbenzhydrol, which is often an exothermic reaction, a jacketed glass-lined or stainless steel reactor is typically used to allow for precise temperature control through the circulation of heating or cooling fluids. Continuous flow reactors are also becoming more prevalent in pharmaceutical manufacturing as they can offer better control over reaction parameters, improved safety, and potentially higher yields compared to traditional batch reactors. qualitas1998.net

Heat Management: Efficient heat removal is paramount to prevent side reactions and ensure the stability of the product. Inadequate temperature control can lead to the formation of impurities.

Material Handling: The safe handling of corrosive reagents like thionyl chloride or hydrogen chloride gas is a primary concern. wiley-vch.de Industrial processes incorporate closed systems, scrubbers to neutralize acidic off-gases (such as SO₂ and HCl), and automated dosing systems to minimize operator exposure.

Downstream Processing: After the reaction is complete, the process design must include steps for quenching the reaction, separating the product from the reaction mixture, and purification. This often involves distillation under reduced pressure to isolate the this compound, which requires careful control to avoid thermal degradation. wiley-vch.degoogle.com

Efficiency and Cost-Effectiveness in Manufacturing

Raw Material Costs: The primary variable costs in fine chemical production are often the starting materials. tue.nl The selection of the synthetic route is heavily influenced by the price and availability of precursors like 2-methylbenzaldehyde (B42018) or 2-methylbenzhydrol.

Reagent and Solvent Selection: While effective, reagents like thionyl chloride contribute significantly to the cost and generate hazardous waste. Optimizing the process to use the minimum required stoichiometry is crucial. The choice of solvent is also critical; it must effectively dissolve reactants while being easily recoverable to reduce costs and environmental impact. catsci.com Reducing solvent volume can increase reaction rates and lower energy costs associated with heating, cooling, and distillation. catsci.com

Process Intensification: Adopting strategies like continuous flow processing can lead to significant cost savings. These systems often have a smaller footprint, lower capital costs, and can be operated with less manual intervention, reducing labor costs. qualitas1998.net

Yield Optimization: Maximizing the reaction yield is a direct path to improved cost-effectiveness. Even a small percentage increase in yield can have a substantial impact on the profitability of the process, as it reduces the amount of raw material needed per kilogram of product. tue.nlazom.com

Starting MaterialChlorinating AgentKey Cost Considerations
2-MethylbenzhydrolThionyl chloride (SOCl₂)Cost of SOCl₂, waste disposal of sulfur-based byproducts. uni-muenchen.de
2-MethylbenzhydrolHydrogen Chloride (gas)Requires specialized equipment for gas handling, potential for corrosion. wiley-vch.de
Toluene & Benzoyl ChlorideLewis Acid (e.g., AlCl₃)Catalyst cost, quenching and waste treatment of the catalyst. researchgate.netnih.gov

Quality Control and Purity Assessment in Industrial Processes

As an intermediate for active pharmaceutical ingredients (APIs), this compound must meet stringent quality and purity standards. globalpharmatek.compharmaceutical-technology.com A robust quality control (QC) program is essential throughout the manufacturing process. arborpharmchem.com

In-Process Controls (IPCs): Regular sampling and analysis are performed during production to monitor the reaction's progress and the formation of impurities. This allows for real-time adjustments to be made to the process parameters to ensure the reaction stays within the desired specifications.

Purity Analysis: The primary analytical technique for assessing the purity of the final product is Gas Chromatography (GC). openaccessjournals.comscirp.org GC can effectively separate the desired product from starting materials, solvents, and byproducts, allowing for precise quantification. drawellanalytical.comomicsonline.org

Impurity Profiling: A critical aspect of quality control is the identification and quantification of any impurities. thermofisher.com Even small amounts of certain impurities can affect the safety and efficacy of the final pharmaceutical product. globalpharmatek.com Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are used to identify the chemical structures of these impurities.

Specification Setting: The final product must conform to a pre-defined set of specifications, including purity (often >98%), appearance, and the content of specific impurities. These specifications are determined based on regulatory requirements and the needs of the subsequent synthetic steps.

The following table outlines typical quality control parameters for an API intermediate like this compound.

ParameterMethodTypical Specification
Assay (Purity)Gas Chromatography (GC)≥ 98.0%
IdentityFTIR, NMRConforms to structure
AppearanceVisualWhite to light yellow solid
Individual ImpurityGC, GC-MSTypically ≤ 0.1% - 0.5%
Residual SolventsHeadspace GCConforms to ICH guidelines

Sustainable Manufacturing Practices and Waste Minimization

Modern chemical manufacturing places a strong emphasis on "green chemistry" to minimize environmental impact. worldpharmatoday.commdpi.comnih.gov

Solvent Selection: A major focus of sustainable manufacturing is the reduction or replacement of hazardous solvents. researchgate.net Dichloromethane (DCM), a common solvent in similar reactions, is facing increasing restrictions. researchgate.net Research into greener alternatives, such as 2-Methyltetrahydrofuran (2-MeTHF) or mixtures like ethyl acetate (B1210297) and acetonitrile, is ongoing for related processes and could be applicable here. nih.govconsensus.app Water is also considered a green solvent, though its use is limited by the solubility of organic reactants. neuroquantology.com

Atom Economy: Synthetic routes are evaluated based on their atom economy—the measure of how many atoms from the reactants are incorporated into the final product. Processes with high atom economy generate less waste. Catalytic processes are often preferred over stoichiometric ones for this reason. catsci.com

Waste Treatment: The synthesis of this compound generates waste streams that must be managed responsibly. Halogenated organic waste requires specialized treatment, often involving incineration at high temperatures. epa.govoregonstate.edu Acidic waste from quenching and gas scrubbing must be neutralized before disposal. The development of processes to recover and reuse materials, such as upcycling halogens from waste streams, is an active area of research. acs.org

Energy Efficiency: Optimizing reaction conditions to run at lower temperatures and pressures, and using more efficient equipment, can significantly reduce the energy consumption and carbon footprint of the manufacturing process. uk-cpi.com

By integrating these principles, manufacturers can develop scalable, efficient, and sustainable processes for the production of this compound, meeting both economic and environmental goals. researchgate.net

Emerging Research Frontiers and Future Directions for 2 Methylbenzhydryl Chloride Chemistry

Exploration of Novel Synthetic Pathways

The quest for more efficient, selective, and sustainable methods for synthesizing 2-Methylbenzhydryl chloride and its derivatives is driving the exploration of novel synthetic strategies beyond traditional Friedel-Crafts alkylation. Current research is focused on sophisticated catalytic systems that offer enhanced control over reaction outcomes.

A significant area of development lies in advanced cross-coupling reactions. The synthesis of the core diarylmethane structure of this compound can be envisioned through modern coupling techniques. For instance, a one-pot synthesis of diarylmethanes utilizing diborylmethane via the Suzuki-Miyaura cross-coupling reaction has been reported, presenting a versatile route to unsymmetrical diarylmethanes that could be adapted for 2-methyl substituted analogues nih.gov.

Furthermore, new protocols for diarylmethane synthesis, which are crucial for the production of important pharmaceuticals like SGLT2 inhibitors, are being developed. A notable example is a novel synthesis involving a Titanium-based Friedel-Crafts acylation followed by reduction, which offers a cleaner and more economical alternative to methods employing aluminum chloride and expensive reducing agents nih.gov.

Palladium-catalyzed Suzuki-Miyaura reactions of diarylmethyl esters with aryl boronic acids have also been shown to be effective for producing triarylmethanes under mild conditions nih.gov. However, it has been observed that ortho-substituted substrates, which would include derivatives of this compound, can lead to reduced yields, often requiring more forcing reaction conditions to achieve satisfactory results nih.gov.

Synthetic ApproachKey FeaturesPotential Application for this compound
Suzuki-Miyaura CouplingOne-pot synthesis from diborylmethane, versatile for unsymmetrical products. nih.govCould be adapted for the synthesis of the 2-methyl-substituted diarylmethane core.
Ti-based Friedel-Crafts Acylation/ReductionCleaner protocol that avoids expensive and hazardous reagents. nih.govOffers a more sustainable and cost-effective route to the 2-methylbenzhydryl scaffold.
Pd-catalyzed Suzuki-Miyaura of Diarylmethyl EstersOperates under mild conditions with a broad substrate scope. nih.govApplicable for the synthesis of functionalized triarylmethanes from a 2-methylbenzhydryl precursor, though yields may be impacted by the ortho-substituent. nih.gov

Development of New Derivatives with Enhanced Bioactivity

The 2-methylbenzhydryl scaffold serves as a valuable starting point for the synthesis of novel derivatives with potential therapeutic applications. The diarylmethane motif is a common feature in many biologically active molecules, and the strategic placement of a methyl group on one of the phenyl rings can significantly alter a molecule's three-dimensional structure and its affinity for biological targets.

The rationale for exploring derivatives of this compound is supported by the known bioactivities of related compounds. For example, 1,5-benzothiazepines, which can be synthesized from diaryl-containing precursors, exhibit a broad spectrum of biological effects, including antimicrobial, antitumor, and central nervous system activities chemrevlett.com. Similarly, the development of mild and efficient synthetic protocols for 2-aminobenzothiazoles, another class of bioactive heterocycles, opens up possibilities for creating diverse chemical libraries for drug discovery.

Moreover, research into 2-arylbenzofuran derivatives has led to the discovery of potent dual inhibitors of cholinesterase and β-secretase, enzymes implicated in the pathology of Alzheimer's disease nih.gov. This suggests that the incorporation of a benzofuran (B130515) moiety or other heterocyclic systems onto the 2-methylbenzhydryl core could yield novel drug candidates.

Bioactive Compound ClassPotential Therapeutic AreaRationale Based on Analogous Structures
1,5-BenzothiazepinesCNS disorders, Antimicrobial, AntitumorThe 1,5-benzothiazepine (B1259763) core is a known pharmacophore with diverse biological activities. chemrevlett.com
2-AminobenzothiazolesAnti-inflammatory, AnticancerThis class of compounds is considered a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities.
2-ArylbenzofuransAlzheimer's DiseaseAnalogous compounds have shown dual inhibitory activity against key enzymatic targets in Alzheimer's disease. nih.gov

Advanced Catalytic Systems for Transformations

The chemical modification of this compound to create more complex and functionalized molecules relies heavily on the use of advanced catalytic systems. These catalysts are essential for achieving high levels of selectivity and efficiency in a variety of chemical transformations.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The synthesis of sterically crowded molecules, such as 1,1-diarylethylenes with ortho-substituents, has been successfully achieved using palladium catalysts, demonstrating the feasibility of applying these methods to sterically hindered substrates like this compound derivatives organic-chemistry.org.

A robust method for constructing diarylmethanes is the deoxygenative ortho-benzylation of aryl iodides with benzyl (B1604629) alcohol, a reaction that is facilitated by a cooperative palladium/norbornene catalytic system rsc.org. This reaction is valued for its simplicity and high degree of chemical selectivity.

In addition to palladium, iron-catalyzed cross-coupling reactions are gaining prominence as a more sustainable and economical alternative for the synthesis of diarylmethanes.

Catalytic SystemTransformationKey Advantages
Palladium/XPhosCross-coupling of sterically hindered substratesHighly effective for reactions involving substrates with bulky ortho-substituents. organic-chemistry.org
Palladium/NorborneneDeoxygenative ortho-benzylationOffers high efficiency and excellent chemoselectivity. rsc.org
Iron CatalysisCross-coupling reactionsProvides a cost-effective and more environmentally friendly alternative to palladium-based systems.

Integration with Flow Chemistry and Automated Synthesis

The adoption of flow chemistry and automated synthesis platforms is revolutionizing the field of chemical synthesis by offering improved safety, scalability, and efficiency. While the specific application of these technologies to this compound is an area ripe for exploration, advancements in related fields demonstrate their significant potential.

Continuous-flow processes have been effectively used for Friedel-Crafts alkylations with alcohols over heterogeneous catalysts, enabling high throughput and sustained operation nih.gov. The successful implementation of continuous-flow systems for the synthesis of other reactive intermediates, such as sulfonyl chlorides, underscores the capability of this technology to manage sensitive reactions in a highly controlled environment researchgate.net.

Automated high-throughput experimentation platforms are also transforming chemical research by enabling the rapid screening and optimization of reaction conditions. These systems can evaluate numerous catalysts, solvents, and other parameters simultaneously, dramatically accelerating the development of new synthetic methods. Such high-throughput approaches are poised to play a crucial role in optimizing the synthesis and derivatization of this compound.

TechnologyPotential ApplicationKey Benefits
Flow ChemistrySynthesis of this compound and its derivativesEnhanced safety, improved scalability, and precise control over reaction parameters. nih.govresearchgate.net
Automated SynthesisHigh-throughput screening of reaction conditions and synthesis of derivative librariesAccelerated discovery and optimization of synthetic routes and the identification of new bioactive compounds.

Computational Design of New this compound Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity, thereby guiding the rational design of new reactions and molecules. In the context of this compound, computational methods can provide deep insights into its electronic properties, reaction mechanisms, and the specific influence of the ortho-methyl group on its chemical behavior.

Theoretical methods such as Density Functional Theory (DFT) can be employed to model the transition states of reactions involving this compound, elucidating reaction pathways and predicting the selectivity of various catalytic processes. The impact of substituents on the solvolysis of related benzyl and benzoyl halides has been successfully investigated using computational approaches, providing a framework for understanding the steric and electronic effects of the ortho-methyl group in this compound nih.gov.

Computational modeling is also instrumental in the design of novel catalysts. By simulating the interaction between a substrate and a catalyst, researchers can predict catalytic efficacy and selectivity, thus streamlining the experimental discovery process. Furthermore, the use of virtual screening of large compound libraries can identify promising derivatives of this compound with tailored electronic and steric properties for enhanced bioactivity, prioritizing synthetic efforts.

Computational MethodApplicationPotential Insights
Density Functional Theory (DFT)Reaction mechanism studiesProvides a detailed understanding of transition states, reaction pathways, and the factors controlling selectivity. nih.gov
Molecular ModelingCatalyst designEnables the prediction of catalyst performance and selectivity for specific transformations.
Virtual ScreeningDesign of new derivativesFacilitates the identification of candidate molecules with desired properties for subsequent synthesis and biological evaluation.

Q & A

Basic Questions

Q. What are the established synthetic protocols for 2-methylbenzhydryl chloride, and how is its purity validated?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation of toluene derivatives using methyl-substituted benzyl alcohols followed by chlorination. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., 1^1H NMR for benzhydryl proton signals at δ 5.3–5.8 ppm) and high-performance liquid chromatography (HPLC) for purity analysis (≥95% purity). For reproducibility, experimental details such as reaction stoichiometry, solvent systems, and purification steps (e.g., column chromatography) must be explicitly documented .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at temperatures ≤4°C. Stability tests indicate degradation via hydrolysis under humid conditions, forming 2-methylbenzhydrol. Regular purity checks using gas chromatography-mass spectrometry (GC-MS) are recommended to detect hydrolytic byproducts .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use impervious nitrile gloves, chemical-resistant lab coats, and tightly sealed goggles to prevent skin/eye contact. In case of exposure, rinse affected areas with copious water for ≥15 minutes and seek medical evaluation. Respiratory protection (e.g., N95 masks) is required in poorly ventilated areas due to potential vapor release .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity profiles during this compound synthesis?

  • Methodological Answer : Contradictions in impurity data (e.g., unidentified peaks in HPLC) may arise from incomplete chlorination or side reactions. Employ gradient elution HPLC with photodiode array detection (PDA) to isolate impurities, followed by LC-MS for structural identification. Compare retention times and fragmentation patterns with synthetic intermediates (e.g., 2-methylbenzhydrol) to pinpoint reaction inefficiencies .

Q. What role does this compound play in synthesizing bioactive compounds like orphenadrine citrate?

  • Methodological Answer : It serves as a key intermediate in forming the benzhydryl ether moiety of orphenadrine citrate. Optimize coupling reactions by varying catalysts (e.g., K2_2CO3_3 vs. Cs2_2CO3_3) and solvents (e.g., DMF vs. THF) to improve yields. Monitor reaction progress via thin-layer chromatography (TLC) and confirm final product identity using 13^{13}C NMR and X-ray crystallography .

Q. What analytical strategies are effective for studying this compound’s stability under extreme conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to elevated temperatures (40–60°C), UV light, and variable humidity. Quantify degradation products (e.g., hydrolyzed alcohols) using GC-MS with internal standards. Kinetics modeling (e.g., Arrhenius plots) predicts shelf-life under standard storage conditions .

Q. How does this compound interact with microbial targets in antimicrobial applications?

  • Methodological Answer : As a membrane-disrupting agent, its efficacy can be assessed via minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., Staphylococcus aureus). Combine with fluorescence microscopy using membrane-specific dyes (e.g., propidium iodide) to visualize cellular damage. Cross-reference with structure-activity relationship (SAR) studies of analogs to identify critical functional groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.